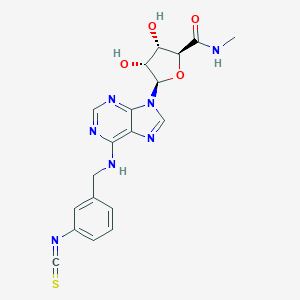
Cytidine-5'-triphosphate
Vue d'ensemble
Description
Le Cytidine-5’-Triphosphate est un triphosphate de nucléoside pyrimidique qui joue un rôle crucial dans la synthèse de l'ARN. Il se compose d'un sucre ribose, de trois groupes phosphate et d'une base cytosine. Ce composé est essentiel à divers processus biologiques, notamment la synthèse des acides nucléiques et la régulation des voies métaboliques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Cytidine-5’-Triphosphate peut être synthétisé par des méthodes enzymatiques et chimiques. Une méthode courante implique la phosphorylation du cytidine monophosphate à l'aide de kinases spécifiques. La réaction nécessite généralement de l'adénosine triphosphate comme donneur de phosphate et se produit dans des conditions douces .
Méthodes de production industrielle : La production industrielle du Cytidine-5’-Triphosphate implique souvent des processus de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire les enzymes nécessaires à la synthèse du Cytidine-5’-Triphosphate à partir du cytidine monophosphate .
Analyse Des Réactions Chimiques
Types de réactions : Le Cytidine-5’-Triphosphate subit diverses réactions chimiques, notamment :
Phosphorylation : Il peut être phosphorylé pour former des intermédiaires à plus haute énergie.
Hydrolyse : Il peut être hydrolysé pour libérer de l'énergie et former du cytidine diphosphate et du phosphate inorganique.
Substitution : Il peut participer à des réactions de substitution, en particulier dans la synthèse de l'ARN.
Réactifs et conditions courants :
Phosphorylation : Nécessite de l'adénosine triphosphate et des kinases spécifiques.
Hydrolyse : Se produit généralement dans des conditions physiologiques avec l'aide d'enzymes hydrolytiques.
Substitution : Implique des ARN polymérases et des ribonucléotides triphosphates.
Principaux produits formés :
Phosphorylation : Intermédiaires à plus haute énergie.
Hydrolyse : Cytidine diphosphate et phosphate inorganique.
Substitution : Molécules d'ARN.
4. Applications de la recherche scientifique
Le Cytidine-5’-Triphosphate a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme substrat dans la synthèse de l'ARN et d'autres acides nucléiques.
Biologie : Joue un rôle dans le métabolisme cellulaire et la régulation de l'expression des gènes.
Médecine : Investigé pour son potentiel dans les thérapies antivirales et comme composant dans les vaccins à base d'ARN.
Industrie : Utilisé dans la production de produits à base d'acides nucléiques et comme réactif dans les dosages biochimiques.
5. Mécanisme d'action
Le Cytidine-5’-Triphosphate exerce ses effets en agissant comme substrat pour les ARN polymérases lors de la synthèse de l'ARN. Il est incorporé dans la chaîne d'ARN en croissance, fournissant la base cytosine nécessaire à la formation de brins d'ARN complémentaires. De plus, il sert de coenzyme dans diverses réactions métaboliques, notamment la synthèse de glycérophospholipides et la glycosylation des protéines .
Composés similaires :
Adénosine triphosphate (ATP) : Structure similaire mais contient de l'adénine au lieu de la cytosine.
Guanosine triphosphate (GTP) : Contient de la guanine au lieu de la cytosine.
Uridine triphosphate (UTP) : Contient de l'uracile au lieu de la cytosine.
Unicité : Le Cytidine-5’-Triphosphate est unique en raison de son rôle spécifique dans la synthèse de l'ARN et de sa participation à la régulation des voies métaboliques. Contrairement aux autres triphosphates de nucléosides, il est spécifiquement requis pour l'activation et le transfert du diacylglycérol et des groupes de tête lipidiques dans la synthèse des glycérophospholipides .
Applications De Recherche Scientifique
Cytidine-5’-Triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the synthesis of RNA and other nucleic acids.
Biology: Plays a role in cellular metabolism and the regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a component in RNA-based vaccines.
Industry: Utilized in the production of nucleic acid-based products and as a reagent in biochemical assays.
Mécanisme D'action
Cytidine-5’-Triphosphate exerts its effects by acting as a substrate for RNA polymerases during the synthesis of RNA. It is incorporated into the growing RNA chain, providing the necessary cytosine base for the formation of complementary RNA strands. Additionally, it serves as a coenzyme in various metabolic reactions, including the synthesis of glycerophospholipids and glycosylation of proteins .
Comparaison Avec Des Composés Similaires
Adenosine Triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.
Guanosine Triphosphate (GTP): Contains guanine instead of cytosine.
Uridine Triphosphate (UTP): Contains uracil instead of cytosine.
Uniqueness: Cytidine-5’-Triphosphate is unique due to its specific role in the synthesis of RNA and its involvement in the regulation of metabolic pathways. Unlike other nucleoside triphosphates, it is specifically required for the activation and transfer of diacylglycerol and lipid head groups in the synthesis of glycerophospholipids .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQPRRSZKQHHS-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889324 | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cytidine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65-47-4 | |
| Record name | 5′-CTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine-5'-Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTIDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytidine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 218 °C | |
| Record name | Cytidine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















